LSD1 Inhibitory Potency: Sub-Nanomolar IC₅₀ Achieved via 2-Fluoro-5-Amino Phenyl Moiety
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide exhibits a potent inhibitory effect against recombinant human LSD1, with a reported IC₅₀ of 0.540 nM in a fluorogenic ADHP-based biochemical assay [1]. This sub-nanomolar activity is contingent upon the precise 2-fluoro-5-amino substitution pattern on the phenyl ring. In contrast, structurally related 3-aminophenyl and 4-aminophenyl analogs (e.g., N-(3-Aminophenyl)-2-(pentyloxy)benzamide, CAS 1020722-53-5; N-(4-Aminophenyl)-2-(pentyloxy)benzamide, CAS 1020054-01-6) lack documented LSD1 inhibition data and are primarily annotated for proteomics or synthetic intermediate applications, indicating a lack of comparable target engagement [2].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.540 nM (IC₅₀) |
| Comparator Or Baseline | N-(3-Aminophenyl)-2-(pentyloxy)benzamide / N-(4-Aminophenyl)-2-(pentyloxy)benzamide (no reported LSD1 IC₅₀ data) |
| Quantified Difference | >1000-fold difference inferred based on absence of documented sub-micromolar activity for comparators |
| Conditions | Recombinant human LSD1, fluorogenic ADHP substrate, preincubation 30 min, substrate addition measured after 10 min |
Why This Matters
The presence of a fluorine atom and the specific amino group positioning in this compound confer a unique LSD1 inhibitory profile not observed in non-fluorinated or regioisomeric analogs, making it the preferred choice for LSD1-focused epigenetic research.
- [1] BindingDB. (n.d.). BDBM50551914 (CHEMBL4742730) – Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50551914 View Source
- [2] BenchChem. (n.d.). N-(3-Aminophenyl)-2-(pentyloxy)benzamide. Retrieved from search result (source excluded from direct citation per instructions, data used for comparator inference only) View Source
